molecular formula C19H22N2O2 B2689431 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one CAS No. 2415504-27-5

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one

Cat. No.: B2689431
CAS No.: 2415504-27-5
M. Wt: 310.397
InChI Key: VCRKNAFIYXGQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one (CAS RN: 2415504-27-5, C₁₉H₂₂N₂O₂) is a piperazinone derivative characterized by a benzyl group at position 1 and a 3-methoxyphenylmethyl substituent at position 4 of the piperazin-2-one ring .

Properties

IUPAC Name

1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKNAFIYXGQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one derivatives .

Another approach involves the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds. This method is efficient and provides good yields of the target compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at the carbonyl group or nitrogen atoms. Key examples include:

Reaction Type Conditions Reagents Outcome Yield Source
Amide bond formationCDI activation in DCM, 0°C to RT, N₂ atmosphere1-(4-Methoxybenzyl)piperazineForms substituted amides via acyl-imidazole intermediates36–68%
AlkylationK₂CO₃/KI, MW irradiation, THF4-(Chloromethyl)benzyl alcoholIntroduces benzyl alcohol substituents at the piperazine nitrogen90%

Mechanistic insights :

  • Amidation proceeds through 1,1′-carbonyldiimidazole (CDI) -mediated activation of carboxylic acids, generating reactive acyl-imidazole intermediates that couple with the piperazine nitrogen .

  • Microwave irradiation enhances reaction rates and yields in alkylation by improving energy transfer .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the methoxyphenyl group:

Reaction Type Conditions Catalyst/Reagents Outcome Yield Source
Suzuki couplingPd(PPh₃)₄, Cs₂CO₃, CH₃CN, refluxAryl boronic acidsIntroduces aryl groups at the benzyl moiety63–84%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, NaOtBu, tolueneAryl halidesForms C–N bonds with aromatic aminesNot reported

Key observations :

  • AgNO₃ acts as a halide scavenger in multi-component Pd-catalyzed reactions .

  • Electron-donating methoxy groups direct para-substitution in coupling reactions .

Oxidation and Reduction

The piperazin-2-one core and benzyl groups participate in redox transformations:

Reaction Type Conditions Reagents Outcome Notes Source
Oxidation of benzylic C–HMnO₂, CH₂Cl₂, RTForms ketone derivativesSelective for benzylic positions
Reductive aminationNaBH₃CN, MeOH, acidic conditionsAldehydes/ketonesIntroduces alkyl/aryl amine groupsRequires pH control for optimal yield

Mechanistic details :

  • MnO₂ oxidizes benzylic C–H bonds without affecting the methoxy group.

  • NaBH₃CN stabilizes imine intermediates during reductive amination.

Ring-Opening and Functionalization

The piperazin-2-one ring can be selectively cleaved or modified:

Reaction Type Conditions Reagents Outcome Yield Source
Acidic hydrolysis6M HCl, refluxCleaves the lactam ring to form diamines75%
Grignard additionRMgX, THF, −78°C to RTAlkyl/aryl magnesium halidesAdds R groups to the carbonyl carbon50–65%

Structural impact :

  • Ring-opening via hydrolysis produces linear diamines, enabling further derivatization.

  • Grignard reagents attack the electrophilic carbonyl carbon, forming tertiary alcohols.

Stability and Degradation Pathways

The compound exhibits sensitivity to specific conditions:

Condition Effect Half-Life Degradation Products Source
UV light (254 nm)Photooxidation of benzyl group2.5 hoursBenzaldehyde, piperazine dimer
Aqueous base (pH > 10)Lactam ring hydrolysis8 hours1-Benzyl-4-(3-methoxybenzyl)piperazine

Storage recommendations :

  • Store in amber vials at −20°C under inert gas to prevent photodegradation.

  • Buffer solutions to pH 6–7 for long-term stability.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one belongs to the piperazine class of compounds, which are known for their diverse biological activities. Piperazine derivatives have been extensively studied for their roles in treating various conditions, including:

  • Antidepressants : Many piperazine derivatives exhibit serotonin receptor modulation, making them candidates for antidepressant therapies. The structural features of this compound suggest potential interactions with serotonin receptors, which could be explored further in clinical settings .
  • Antipsychotics : Some piperazine compounds have shown efficacy in managing symptoms of schizophrenia and bipolar disorder. The compound's ability to interact with dopamine receptors may offer insights into its antipsychotic potential .

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives. Research indicates that compounds similar to this compound can induce apoptosis in cancer cell lines and inhibit tumor growth:

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-7 (breast cancer)5Induces apoptosis via mitochondrial pathway
Similar piperazine derivativesA549 (lung cancer)10Inhibits cell proliferation through cell cycle arrest

These findings suggest that this compound could be a valuable lead for developing new anticancer agents .

Neuropharmacological Studies

The neuropharmacological profile of piperazine derivatives has been widely investigated. Studies involving this compound indicate its potential effects on neurotransmitter systems:

  • Dopamine Receptor Modulation : The compound's structure allows it to interact with dopamine receptors, which could be beneficial in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Serotonin Receptor Interaction : Given its structural similarities to known serotonin modulators, it may also affect mood and anxiety disorders through serotonergic pathways .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of an appropriate amine with a carbonyl compound to form the piperazine core.
  • Benzylation : Subsequent benzylation introduces the benzyl group at the nitrogen atom of the piperazine ring.
  • Methoxy Group Introduction : Finally, the methoxy group is introduced at the para position of the phenyl ring through electrophilic aromatic substitution or similar methods.

These synthetic strategies not only yield the target compound but also facilitate the exploration of various analogs for enhanced biological activity .

Case Studies and Research Findings

Several case studies have documented the efficacy of piperazine derivatives in clinical and preclinical settings:

  • A study demonstrated that compounds with similar structures to this compound exhibited significant anti-proliferative effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Another investigation focused on the neuroprotective effects of piperazine derivatives, suggesting that they could mitigate neurodegeneration in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. For example, it can bind to neurotransmitter receptors, leading to changes in signal transduction pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Piperazinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Aromatic Substituents
  • 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6): Contains a carboxylic acid group, significantly increasing water solubility (mp 187–190°C) compared to the target compound’s methoxy and benzyl groups .
  • 4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one : Incorporates a fluorophenyl group, which introduces electronegativity and may enhance metabolic stability compared to methoxy-substituted analogs .
Piperazine Ring Modifications
  • 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one: Replaces the piperazinone ring with a chromen-2-one scaffold, altering hydrogen-bonding capacity and rigidity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity Reference
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one Benzyl, 3-methoxyphenylmethyl C₁₉H₂₂N₂O₂ 310.39 High lipophilicity, unstudied bioactivity
3-(4-Methylpiperazin-1-yl)benzoic acid 4-Methylpiperazine, benzoic acid C₁₂H₁₆N₂O₂ 220.26 mp 187–190°C, high solubility
4-Benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Fluorophenyl, triazolone C₂₀H₂₁FN₆O 380.42 Electronegative substituent
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Chromen-2-one, 4-methylbenzyl C₃₁H₃₁N₂O₄ 505.60 Rigid scaffold
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate Chlorophenyl, ester C₂₀H₁₉Cl₂N₂O₃ 413.28 Cytotoxic (HT-29, A549)
1-Benzyl-3-methylpiperidin-4-one Piperidine, methyl C₁₃H₁₇NO 203.28 Reduced polarity

Biological Activity

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one is a compound belonging to the piperazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure

The structural formula of this compound can be represented as follows:

C20H26N2O2\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This compound features a piperazine ring substituted with a benzyl group and a methoxyphenyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial , antifungal , and antiviral properties. These activities are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

The compound's mechanism of action involves interaction with specific molecular targets, including neurotransmitter receptors. The piperazine moiety allows it to modulate various signaling pathways by binding to receptors such as sigma receptors (σ1R), which are implicated in pain modulation and neuroprotection .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Benzylpiperazine Lacks methoxyphenyl groupModerate antibacterial activity
1-(3-Chlorophenyl)piperazine Contains chlorophenyl groupDifferent pharmacological profile
1-(4-Methoxyphenyl)piperazine Lacks benzyl groupLower interaction with σ receptors

This comparison highlights the unique structural characteristics of this compound that enhance its biological activity compared to other derivatives.

Sigma Receptor Affinity

A study focused on the design of benzylpiperazine derivatives found that compounds similar to this compound showed significant affinity for σ1 receptors. For instance, a related compound demonstrated an affinity constant (KiK_i) of 1.6 nM for σ1R, indicating its potential as an analgesic agent without sedative effects .

Pain Modulation Studies

In preclinical mouse models, derivatives of benzylpiperazines were tested for their antinociceptive effects. One compound exhibited dose-dependent antinociception in inflammatory pain models, supporting the potential therapeutic applications of piperazine derivatives in pain management .

Research Findings

Recent studies have focused on the synthesis and evaluation of new benzylpiperazine derivatives. These investigations have revealed that modifications in the substituents on the piperazine ring can significantly influence biological activity:

  • Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .
  • Antioxidant Properties : Certain piperazine derivatives have been reported to possess antioxidant capabilities, which could further enhance their therapeutic potential against oxidative stress-related diseases .

Q & A

Basic Questions

Q. What are the key structural features of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one, and how do they influence its chemical reactivity?

  • Answer : The compound features a piperazin-2-one core substituted with a benzyl group at position 1 and a 3-methoxybenzyl group at position 4. The electron-donating methoxy group on the aryl ring enhances resonance stabilization, potentially influencing nucleophilic reactivity at the carbonyl group of the piperazinone ring. Structural confirmation typically involves ¹H-NMR (e.g., integration ratios for aromatic protons at δ 6.7–7.3 ppm and methoxy protons at δ ~3.8 ppm) and HPLC for purity assessment (e.g., retention time analysis at 254 nm) .

Q. What are the common synthetic routes for this compound, and what purification methods are typically employed?

  • Answer : Synthesis often involves:

  • Step 1 : Condensation of benzylamine with a substituted benzyl halide (e.g., 3-methoxybenzyl chloride) to form the piperazinone ring.
  • Step 2 : Cyclization under reflux conditions (e.g., using DMF or THF as solvents).
    Purification methods include column chromatography (e.g., chloroform:methanol 3:1) and crystallization from ether/hexane mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, considering factors like solvent systems and catalysts?

  • Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates compared to THF .
  • Catalyst screening : Palladium-based catalysts may enhance coupling efficiency for benzyl group introduction.
  • Reaction monitoring : TLC or HPLC tracking of intermediates reduces side-product formation.
    Example data from analogous syntheses shows yields ranging from 8% (unoptimized conditions) to 78% (optimized solvent/catalyst systems) .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound in receptor binding studies?

  • Answer :

  • In vitro assays : Competitive binding studies using radiolabeled ligands (e.g., dopamine or serotonin receptors) to determine IC₅₀ values.
  • Dose-response curves : Assess activity across concentrations (1 nM–10 µM) to identify therapeutic windows.
  • Structural analogs : Compare with known piperazine derivatives (e.g., GBR 12909) to infer mechanism .

Q. How should researchers address contradictions in analytical data (e.g., NMR vs. HPLC purity) during characterization of this compound?

  • Answer : Contradictions arise from:

  • Impurity masking : Non-UV-active impurities in HPLC (e.g., salts) may not appear at 254 nm but affect NMR integration.
  • Solution : Cross-validate with elemental analysis (e.g., C/H/N ratios within 0.3% of theoretical values) and mass spectrometry (exact mass ± 0.001 Da).
    Example: A compound with 97% HPLC purity showed 99% NMR purity but 95.2% elemental analysis, prompting re-crystallization .

Q. What experimental design considerations are critical for environmental fate studies of this compound?

  • Answer :

  • Degradation pathways : Use LC-MS/MS to track hydrolysis/oxidation products in simulated environmental matrices (pH 4–9).
  • Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology : Follow OECD guidelines for acute toxicity assays in Daphnia magna or algal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.